Dihydrobonducellin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrobonducellin is a homoflavonoid compound with the chemical formula C₁₇H₁₆O₄. It is known for its immunomodulatory and anti-inflammatory properties. This compound has been isolated from various plant sources and has shown potential in inhibiting cell growth and the production of interleukin-2 and interferon-gamma in peripheral blood mononuclear cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrobonducellin can be synthesized through several chemical routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. The specific conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources, followed by purification processes such as chromatography. The extraction process may use solvents like ethanol or methanol to isolate the compound from plant material. The purified compound is then subjected to further chemical reactions to enhance its yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dihydrobonducellin undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to produce reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Dihydrobonducellin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying flavonoid chemistry.
Biology: The compound’s ability to modulate immune responses makes it valuable in immunological studies.
Medicine: this compound’s anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism by which dihydrobonducellin exerts its effects involves the inhibition of key signaling pathways in immune cells. It inhibits the production of interleukin-2 and interferon-gamma by blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other transcription factors. This leads to a reduction in the expression of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Bonducellin: Another homoflavonoid with similar immunomodulatory properties.
Quercetin: A flavonoid known for its antioxidant and anti-inflammatory effects.
Kaempferol: A flavonoid with anti-cancer and anti-inflammatory properties.
Uniqueness: Dihydrobonducellin is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other flavonoids. Its ability to inhibit both interleukin-2 and interferon-gamma production distinguishes it from similar compounds, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
7-hydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-7,9,12,18H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRZVWKJRYPHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2COC3=C(C2=O)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.